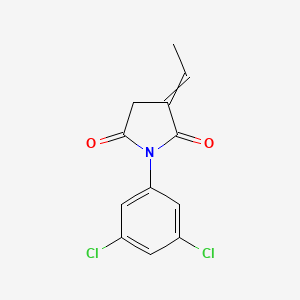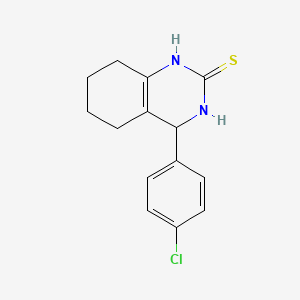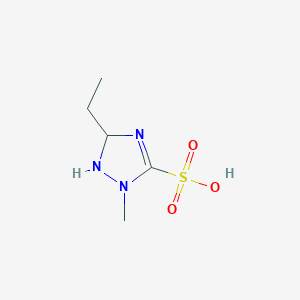
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane is a complex organophosphorus compound. This compound is characterized by the presence of cyano, oxo, and phosphonia groups, along with silicon atoms in its structure. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structure, followed by the introduction of functional groups such as cyano and oxo groups. Common reagents used in the synthesis include organophosphorus compounds, silicon-based reagents, and cyanide sources. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The cyano and oxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.
Aplicaciones Científicas De Investigación
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus and silicon.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which 6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and oxo groups play a crucial role in binding to active sites, while the phosphonia and silicon atoms contribute to the compound’s overall stability and reactivity. Pathways involved may include phosphorylation and redox reactions, which are essential in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Cyano-2,2,7,7-tetramethyl-4-oxo-3-oxa-4-phosphonia-2,7-disilaoctane: shares similarities with other organophosphorus compounds such as:
Uniqueness
What sets this compound apart is its combination of cyano, oxo, phosphonia, and silicon groups within a single molecule. This unique structure imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
63139-10-6 |
|---|---|
Fórmula molecular |
C9H21NO2PSi2+ |
Peso molecular |
262.41 g/mol |
Nombre IUPAC |
(2-cyano-2-trimethylsilylethyl)-oxo-trimethylsilyloxyphosphanium |
InChI |
InChI=1S/C9H21NO2PSi2/c1-14(2,3)9(7-10)8-13(11)12-15(4,5)6/h9H,8H2,1-6H3/q+1 |
Clave InChI |
PULLETFSCLLMQA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C[P+](=O)O[Si](C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)

![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)




![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)

